DEG-77

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21N3O6 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

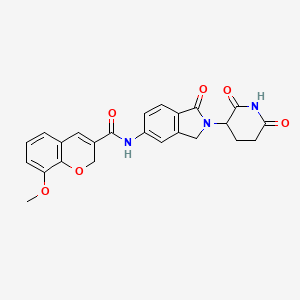

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide |

InChI |

InChI=1S/C24H21N3O6/c1-32-19-4-2-3-13-9-15(12-33-21(13)19)22(29)25-16-5-6-17-14(10-16)11-27(24(17)31)18-7-8-20(28)26-23(18)30/h2-6,9-10,18H,7-8,11-12H2,1H3,(H,25,29)(H,26,28,30) |

InChI Key |

ZFAKJMUJUNDGEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Targeted Degradation Mechanism of DEG-77 in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of DEG-77, a novel molecular glue degrader, in Acute Myeloid Leukemia (AML) cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.

Core Mechanism of Action

This compound is a cereblon-dependent molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of two key proteins implicated in AML pathogenesis: casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2 (Helios).[1][2][3][4][5][6][7] By hijacking the E3 ubiquitin ligase substrate adapter cereblon (CRBN), this compound brings CRBN into proximity with CK1α and IKZF2, leading to their polyubiquitination and degradation.[1][4]

The dual degradation of these targets triggers a cascade of downstream anti-leukemic effects, including cell cycle arrest, induction of apoptosis, and myeloid differentiation in AML cells.[1][2][3][4][5][8] Notably, the pro-apoptotic effects are mediated, at least in part, through the activation of the p53 pathway.[1][3][4][5]

Quantitative Data Summary

The anti-leukemic activity of this compound and its analog, DEG-35, has been quantified across various AML cell lines and other cancer models. The data highlights the potent and selective nature of these molecular glue degraders.

| Compound | Cell Line | Assay Type | Metric | Value (nM) | Reference |

| This compound | MOLM-13 | Antiproliferation | EC50 | 4.0 | [2] |

| This compound | A2780 | Cytotoxicity | EC50 | 27 | [9] |

| This compound | OCI-Ly3 | Cytotoxicity | EC50 | 14 | [9] |

| This compound | COV434 | Growth Inhibition | GI50 | 28 | [2] |

| This compound | A2780 | Growth Inhibition | GI50 | 20 | [2] |

| This compound | TOV-21G | Growth Inhibition | GI50 | 68 | [2] |

| DEG-35 | MOLM-13 | Cell Viability | IC50 | 5.7 | [3] |

| DEG-35 | MV4-11 | Cell Viability | IC50 | ~10 | [3] |

| DEG-35 | OCI-AML3 | Cell Viability | IC50 | ~100 | [3] |

| DEG-35 | THP-1 | Cell Viability | IC50 | ~1000 | [3] |

Table 1: In Vitro Potency of this compound and DEG-35

| Compound | Target | Metric | Value (nM) | Reference |

| This compound | IKZF2 | DC50 | 15.3 | [9] |

| This compound | CK1α | DC50 | 10 | [9] |

Table 2: Target Degradation Potency of this compound

Key Signaling Pathways

The dual degradation of IKZF2 and CK1α by this compound perturbs critical signaling pathways that sustain AML cell survival and proliferation.

CK1α-p53 Apoptotic Pathway

Degradation of CK1α leads to the stabilization and activation of the tumor suppressor p53.[1][3][4][5] Activated p53 then transcriptionally upregulates target genes involved in apoptosis and cell cycle arrest, such as p21. This activation of the p53 pathway is a key driver of the cytotoxic effects of this compound in AML cells with wild-type p53.[3]

IKZF2-Mediated Myeloid Differentiation

The degradation of the hematopoietic transcription factor IKZF2 contributes to the induction of myeloid differentiation in AML cells.[3][4][5] This is evidenced by the increased expression of myeloid differentiation markers such as CD11b, CD14, CD13, and CD33 following treatment with this compound or its analog.[3] The degradation of IKZF2 also leads to the downregulation of critical AML survival factors like HOXA9 and MYC.[3]

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound and its analogs in AML cells.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in AML cell lines.

-

Methodology:

-

AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).[3]

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

Data is normalized to vehicle-treated controls, and IC50/EC50 values are calculated using non-linear regression analysis.

-

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of IKZF2 and CK1α and assess the status of downstream signaling proteins (e.g., p53, p21).

-

Methodology:

-

AML cells are treated with various concentrations of this compound for a defined time course (e.g., 24 hours).[3]

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for IKZF2, CK1α, p53, p21, and a loading control (e.g., GAPDH, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[3]

-

Densitometry analysis is performed to quantify protein levels relative to the loading control.

-

Flow Cytometry for Apoptosis and Differentiation

-

Objective: To quantify the percentage of apoptotic cells and the expression of myeloid differentiation markers.

-

Methodology for Apoptosis:

-

AML cells are treated with this compound for a specified time (e.g., 48 hours).

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI.[3]

-

Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

-

Methodology for Differentiation:

-

AML cells are treated with this compound for a defined period (e.g., 2 days).[3]

-

Cells are harvested and stained with fluorescently labeled antibodies against myeloid surface markers (e.g., CD11b, CD14, CD13, CD33).[3]

-

The percentage of cells expressing these markers is quantified by flow cytometry.

-

In Vivo Efficacy

Preclinical studies in mouse models of AML have demonstrated the therapeutic potential of this compound. Treatment with this compound resulted in a significant prolongation of survival in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of AML.[2] Furthermore, this compound exhibits an improved pharmacokinetic profile compared to its analog DEG-35, with a longer half-life in mice.[2] In vivo administration of this compound led to the degradation of IKZF2 and CK1α in bone marrow and leukemic cells, which was associated with increased apoptosis and myeloid differentiation of leukemia cells.[10]

Conclusion

This compound represents a promising therapeutic agent for AML that operates through a novel dual-targeted protein degradation mechanism. By simultaneously inducing the degradation of CK1α and IKZF2, this compound effectively triggers multiple anti-leukemic pathways, leading to cell cycle arrest, apoptosis, and differentiation. The potent in vitro and in vivo activity of this compound underscores the potential of molecular glue degraders as a new class of therapeutics for hematological malignancies. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic utility.

References

- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]

- 2. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]

- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. - CiteAb [citeab.com]

- 6. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. news.harvard.edu [news.harvard.edu]

In-Depth Technical Guide to the DEG-77 Degrader

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

DEG-77 is a potent and selective molecular glue degrader that simultaneously targets two key proteins implicated in cancer pathogenesis: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) and the serine/threonine kinase Casein Kinase 1α (CK1α).[1][2] As a more soluble analog of its predecessor DEG-35, this compound was developed to improve pharmacokinetic properties for in vivo studies.[3]

The primary function of this compound is to induce the degradation of IKZF2 and CK1α. It achieves this by acting as a "molecular glue," effectively bringing these target proteins into proximity with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[4][5] This induced proximity leads to the polyubiquitination of IKZF2 and CK1α, marking them for subsequent degradation by the proteasome.[5] This dual-targeting mechanism has shown significant therapeutic potential, particularly in acute myeloid leukemia (AML) and certain ovarian cancers.[1][2][3]

The degradation of these two key proteins by this compound triggers a cascade of downstream cellular events. The depletion of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, which in turn induces apoptosis (programmed cell death).[5][6] Concurrently, the degradation of IKZF2, a critical factor in myeloid leukemogenesis, promotes myeloid differentiation.[7] The combined effects of apoptosis induction and myeloid differentiation contribute to the potent anti-proliferative and anti-tumor activity of this compound.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the activity of this compound.

Table 1: In Vitro Degradation Potency of this compound

| Target Protein | Cell Line | DC50 (nM) | Reference(s) |

| IKZF2 | MOLM-13 | 15.3 | [8] |

| CK1α | MOLM-13 | 10 | [8] |

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |

| MOLM-13 | Acute Myeloid Leukemia | EC50 | 4.0 | [1] |

| COV434 | Ovarian Cancer | GI50 | 28 | [1] |

| A2780 | Ovarian Cancer | GI50 | 20 | [1] |

| TOV-21G | Ovarian Cancer | GI50 | 68 | [1] |

| OCI-LY3 | Diffuse Large B-cell Lymphoma | - | Antiproliferative Activity Observed | [2][3] |

EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Species | Value | Reference(s) |

| Half-life (t½) | Mouse | 16.91 hours | [1] |

| In Vivo Efficacy | AML Mouse Models | Prolonged survival and delayed leukemia progression | [1][9] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: MOLM-13 (human acute myeloid leukemia cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are seeded at a density of approximately 1.0 x 10^6 cells/mL and are split every 2-3 days to maintain a density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.

2. Western Blotting for Protein Degradation

-

Cell Lysis:

-

MOLM-13 cells are treated with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).

-

Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against IKZF2, CK1α, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. Cell Viability (Anti-Proliferation) Assay

-

Cell Seeding: MOLM-13 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO control and incubated for 72 hours.

-

Viability Measurement:

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

Data is normalized to the DMSO-treated control wells, and EC50/GI50 values are calculated using non-linear regression analysis.

-

4. In Vivo Xenograft Studies in Mice

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Cell Implantation: MOLM-13 cells (e.g., 1 x 10^6 cells per mouse) are injected intravenously or subcutaneously into the mice.

-

Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with this compound (e.g., 50 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage according to the study design.

-

Monitoring: Tumor volume (for subcutaneous models) and overall survival are monitored. For leukemia models, engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.

-

Pharmacodynamic Analysis: At specified time points after treatment, tissues (e.g., bone marrow, spleen, tumor) can be harvested to assess the degradation of IKZF2 and CK1α by Western blotting or immunohistochemistry.

References

- 1. biocompare.com [biocompare.com]

- 2. Anti-Casein Kinase 1 alpha antibody [EPR19824] (ab206652) | Abcam [abcam.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Anti-IKZF2 Antibody (A97469) | Antibodies.com [antibodies.com]

- 5. CK1 alpha Polyclonal Antibody (PA5-17536) [thermofisher.com]

- 6. Leibniz Institute DSMZ: Details [dsmz.de]

- 7. raybiotech.com [raybiotech.com]

- 8. CK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Helios Antibody | Cell Signaling Technology [cellsignal.com]

The Discovery and Synthesis of DEG-77: A Dual Degrader of IKZF2 and CK1α for Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DEG-77 is a novel heterobifunctional degrader that induces the ubiquitination and subsequent proteasomal degradation of two key proteins implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2, also known as Helios) and Casein Kinase 1α (CK1α). By co-opting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound acts as a molecular glue, bringing IKZF2 and CK1α into proximity with the ubiquitination machinery. This dual degradation strategy leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound.

Discovery and Rationale

The development of this compound arose from a scaffold replacement campaign building upon the initial lead compound, DEG-35.[1] The therapeutic rationale is based on the established roles of IKZF2 and CK1α in cancer. IKZF2 is a critical transcription factor for the survival and growth of AML cells.[2] CK1α is also a therapeutically relevant target in AML, and its inhibition or degradation can activate the p53 tumor suppressor pathway.[3]

The design of this compound was guided by a structure-activity relationship (SAR) study aimed at optimizing the degradation of both IKZF2 and CK1α while minimizing effects on other proteins such as IKZF1 and GSPT1.[1][2] This led to the identification of a key naphthamide scaffold that effectively depleted both target proteins in AML cell lines.[1] this compound emerged as a lead candidate with improved solubility, pharmacokinetic properties, and selectivity compared to its predecessor, DEG-35, making it suitable for in vivo studies.[1][2]

Chemical Synthesis

The chemical structure of this compound is N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-8-methoxy-2H-chromene-3-carboxamide. The synthesis of this compound involves the coupling of two key building blocks: the Cereblon-binding moiety, 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one, and the target-binding moiety, 8-methoxy-2H-chromene-3-carboxylic acid.

A plausible synthetic route, based on established methods for similar compounds, is outlined below.

Experimental Protocol: Synthesis of this compound

-

Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindolin-1-one: This intermediate can be prepared by reacting methyl 2-(bromomethyl)-4-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reduction to 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one: The nitro group of the preceding intermediate is reduced to an amine. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a reducing agent such as iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.

-

Synthesis of 8-methoxy-2H-chromene-3-carboxylic acid: This chromene derivative can be synthesized via various methods, a common one being the Pechmann condensation or a related reaction involving a substituted salicylaldehyde and a suitable three-carbon component.

-

Amide Coupling: The final step involves the amide bond formation between the amino group of 2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindolin-1-one and the carboxylic acid of 8-methoxy-2H-chromene-3-carboxylic acid. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA in a solvent such as DMF are employed to facilitate this reaction.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques, such as flash column chromatography on silica gel, followed by characterization using NMR and mass spectrometry to confirm its identity and purity.

Mechanism of Action

This compound functions as a molecular glue, inducing the degradation of IKZF2 and CK1α through the ubiquitin-proteasome system. The proposed mechanism is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and either IKZF2 or CK1α, forming a ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the target proteins into close proximity with the E3 ligase machinery, leading to their polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated IKZF2 and CK1α are then recognized and degraded by the 26S proteasome.

The degradation of these two key proteins results in a dual-pronged anti-cancer effect:

-

CK1α Degradation and p53 Activation: The degradation of CK1α leads to the stabilization and activation of the p53 tumor suppressor.[3] Activated p53 then transcriptionally upregulates the expression of downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[3][4]

-

IKZF2 Degradation and Myeloid Differentiation: The degradation of the hematopoietic transcription factor IKZF2 disrupts its role in maintaining the undifferentiated state of AML cells, leading to their differentiation into more mature myeloid cells.[5]

This dual mechanism of inducing apoptosis and promoting differentiation contributes to the potent anti-leukemic activity of this compound.[6]

Biological Activity and Data

This compound has demonstrated potent and selective degradation of its target proteins, leading to significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Degradation and Proliferation Data for this compound

| Parameter | Cell Line | Value (nM) | Assay Type |

| DC₅₀ (IKZF2) | MOLM-13 | 15.3 | Western Blot |

| DC₅₀ (CK1α) | MOLM-13 | 10 | Western Blot |

| EC₅₀ | MOLM-13 | 4.0 | Proliferation Assay |

| EC₅₀ | OCI-Ly3 | 14 | MTT Assay (5 days) |

| EC₅₀ | A2780 | 27 | MTT Assay (5 days) |

| GI₅₀ | COV434 | 28 | Proliferation Assay |

| GI₅₀ | A2780 | 20 | Proliferation Assay |

| GI₅₀ | TOV-21G | 68 | Proliferation Assay |

DC₅₀: Half-maximal degradation concentration. EC₅₀: Half-maximal effective concentration. GI₅₀: Half-maximal growth inhibition.

Experimental Protocols

-

Western Blot for Protein Degradation:

-

Cells (e.g., MOLM-13) are seeded and treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested, lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against IKZF2, CK1α, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine DC₅₀ values.

-

-

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 3-5 days).

-

For MTT assays, MTT reagent is added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). Absorbance is read at a specific wavelength.

-

For CellTiter-Glo assays, the reagent is added to measure ATP levels as an indicator of cell viability. Luminescence is measured.

-

Data is normalized to vehicle-treated controls, and EC₅₀/GI₅₀ values are calculated using non-linear regression analysis.

-

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis:

-

Cells are treated with this compound or vehicle control for a defined period.

-

For apoptosis analysis, cells are stained with Annexin V and a viability dye (e.g., DAPI or Propidium Iodide) and analyzed by flow cytometry.

-

For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., Propidium Iodide) before analysis by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Pharmacokinetics

In vivo studies in mice have shown that this compound possesses a favorable pharmacokinetic profile, with improved stability and half-life compared to its parent compound, DEG-35.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Half-life (t₁/₂) | ~8-16.91 hours |

| In Vitro Stability (Clearance) | < 5.42 µL/min/mg |

These properties contribute to its efficacy in delaying leukemia progression in murine and human AML mouse models.[7]

Conclusion and Future Directions

This compound is a potent and selective dual degrader of IKZF2 and CK1α with promising anti-cancer activity, particularly in AML. Its well-defined mechanism of action, involving the induction of p53-dependent apoptosis and myeloid differentiation, provides a strong rationale for its further development. The favorable pharmacokinetic profile of this compound supports its potential as a therapeutic agent. Future research will likely focus on optimizing its properties for oral bioavailability and exploring its efficacy in a broader range of cancer types, especially those with wild-type p53.

References

- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]

- 2. N-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]-b-alanine, 2225940-46-3 | BroadPharm [broadpharm.com]

- 3. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders [mdpi.com]

- 4. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]

An In-Depth Technical Guide on the Recruitment of Cereblon E3 Ligase by DEG-77

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DEG-77, a novel molecular glue degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of neo-substrates. This compound was developed as a more soluble analog of DEG-35 and demonstrates a potent dual-targeting mechanism against Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α).[1] This targeted protein degradation strategy has shown significant anti-proliferative effects in preclinical models of acute myeloid leukemia (AML) and ovarian cancer, making this compound a promising candidate for further therapeutic development.[2]

Core Mechanism of Action

This compound functions as a molecular glue, facilitating the interaction between the substrate receptor Cereblon (part of the Cullin-RING E3 ubiquitin ligase 4, CRL4^CRBN^) and its target proteins, IKZF2 and CK1α. This induced proximity leads to the ubiquitination of the target proteins, marking them for subsequent degradation by the proteasome. The degradation of IKZF2 and CK1α disrupts key cellular processes, leading to cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor, DEG-35.

Table 1: In Vitro Degradation and Binding Affinity

| Compound | Target | DC₅₀ (nM) | Binding Affinity (Kd) to CRBN (nM) |

| This compound | IKZF2 | 15.3 | Not explicitly reported |

| This compound | CK1α | 10 | Not explicitly reported |

| DEG-35 | IKZF2 | Not explicitly reported | Not explicitly reported |

| DEG-35 | CK1α | Not explicitly reported | 472.6 |

Note: While the direct Kd of this compound for Cereblon is not explicitly stated in the primary literature, its development as a more soluble analog of DEG-35 with comparable activity suggests a similar binding affinity.

Table 2: Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | EC₅₀ (nM) | GI₅₀ (nM) |

| This compound | MOLM-13 | Acute Myeloid Leukemia | 4.0 | - |

| This compound | COV434 | Ovarian Cancer | - | 28 |

| This compound | A2780 | Ovarian Cancer | - | 20 |

| This compound | TOV-21G | Ovarian Cancer | - | 68 |

Signaling Pathway and Experimental Workflows

This compound-Mediated Protein Degradation Pathway

Caption: this compound induces the formation of a ternary complex with Cereblon and target proteins.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for confirming the this compound-induced ternary complex formation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of target proteins (IKZF2, CK1α) in cells upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MOLM-13) at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and denature by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the this compound-dependent interaction between Cereblon and its neo-substrates.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., HEK293T overexpressing tagged CRBN and target proteins) with this compound or a control compound.

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the tagged Cereblon (e.g., anti-Flag) overnight at 4°C.

-

-

Immune Complex Capture:

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads multiple times with lysis buffer to remove unbound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting, probing for the presence of the target proteins (IKZF2 and CK1α) and Cereblon.

-

In Vitro Ubiquitination Assay

Objective: To confirm that this compound promotes the ubiquitination of IKZF2 and CK1α in a Cereblon-dependent manner.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components on ice:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4^CRBN^ E3 ligase complex

-

Recombinant substrate protein (IKZF2 or CK1α)

-

Ubiquitin

-

ATP

-

This compound or vehicle control

-

Ubiquitination buffer

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

-

Detection of Ubiquitination:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate protein or an anti-ubiquitin antibody.

-

The appearance of higher molecular weight bands corresponding to poly-ubiquitinated substrate confirms the E3 ligase activity.

-

This technical guide provides a foundational understanding of the mechanism and preclinical evidence for this compound. For further details, researchers are encouraged to consult the primary literature, particularly the work by Park et al. in Cancer Cell, 2023.[1]

References

The Takedown of a Cancer Driver: A Technical Guide to the DEG-77-Mediated Degradation of CK1α

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the targeted degradation of Casein Kinase 1α (CK1α) by the molecular glue DEG-77, a novel therapeutic strategy in oncology.

Executive Summary

Casein Kinase 1α (CK1α) is a serine/threonine kinase implicated in the progression of various cancers, including acute myeloid leukemia (AML) and ovarian cancer. Its multifaceted role in critical oncogenic signaling pathways, such as Wnt/β-catenin and p53, has positioned it as a compelling target for therapeutic intervention. The novel molecular glue degrader, this compound, leverages the ubiquitin-proteasome system to induce the targeted degradation of CK1α. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound effectively marks CK1α for destruction, leading to potent anti-proliferative effects in cancer cells. This guide details the mechanism of action of this compound, presents its efficacy through quantitative data, and provides comprehensive experimental protocols for its study.

The Role of CK1α in Cancer Pathophysiology

CK1α is a pleiotropic kinase that regulates numerous cellular processes.[1] Its dysregulation is a feature of several malignancies. In the canonical Wnt/β-catenin pathway, CK1α acts as a tumor suppressor by phosphorylating β-catenin, priming it for degradation.[1] However, in other contexts, such as certain hematological cancers, CK1α is overactive and contributes to tumor cell survival.[2] Notably, CK1α can negatively regulate the tumor suppressor p53 by interacting with and promoting the activity of its inhibitors, MDM2 and MDMX.[3][4] Therefore, reducing CK1α levels can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[5] The dual role of CK1α in different cellular pathways underscores the complexity of targeting this kinase.

This compound: A Dual-Target Molecular Glue Degrader

This compound is a small molecule designed as a "molecular glue" that induces proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] Developed as a more soluble and pharmacokinetically stable analog of its predecessor DEG-35, this compound demonstrates potent, cereblon-dependent degradation of two key therapeutic targets: CK1α and the hematopoietic transcription factor IKZF2 (Helios).[5][8] This dual-targeting mechanism is particularly effective in AML, where both proteins are implicated in leukemogenesis.[5] The degradation of CK1α activates the p53 pathway, while the degradation of IKZF2 induces myeloid differentiation, culminating in a potent anti-leukemic effect.[5]

Mechanism of Action

The mechanism of this compound-induced protein degradation involves the formation of a ternary complex between the CRL4CRBN E3 ligase, this compound, and the target protein (CK1α or IKZF2). This compound binds to a hydrophobic pocket in CRBN, creating a novel interface that is recognized by a specific structural motif on the target proteins.[9] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of CK1α, marking it for recognition and degradation by the 26S proteasome.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Anti-Proliferative Activity

| Cell Line | Cancer Type | Metric | Value (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | EC50 | 4.0 | [8] |

| COV434 | Ovarian Cancer | GI50 | 28 | [8] |

| A2780 | Ovarian Cancer | GI50 | 20 | [8] |

| TOV-21G | Ovarian Cancer | GI50 | 68 | [8] |

EC50 (Half-maximal effective concentration) and GI50 (Half-maximal growth inhibition) values indicate the concentration of this compound required to achieve 50% of its maximal effect or inhibit cell growth by 50%, respectively.

In Vivo Efficacy in AML Mouse Models

| Model Type | Treatment | Outcome | Result | Reference |

| AML CDX & PDX | This compound | Survival | Significant prolongation of survival | [8] |

| MLL-AF9 AML | This compound | Median Survival | 66 days (vs. 35 days for vehicle) |

CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft.

Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Reference |

| Half-life (t½) | 16.91 hours | Mouse | [8][10] |

| In vitro stability (clearance) | < 5.42 µL/min/mg | Mouse | [8] |

Detailed Experimental Protocols

The following protocols are adapted for the specific study of this compound-mediated CK1α degradation.

Protocol 1: Western Blot for CK1α Degradation

This protocol details the detection of CK1α protein level reduction in cancer cells following treatment with this compound.

Materials:

-

AML (MOLM-13) or Ovarian (A2780, TOV-21G) cancer cell lines

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-CK1α (e.g., Cell Signaling Technology #2655, 1:1000 dilution)[11]

-

Mouse anti-β-Actin (loading control, 1:5000 dilution)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG (1:2000 dilution)

-

HRP-conjugated anti-mouse IgG (1:5000 dilution)

-

-

Chemiluminescent Substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells (e.g., MOLM-13 at 0.5 x 10^6 cells/mL) and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary anti-CK1α and anti-β-Actin antibodies overnight at 4°C.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities to determine the relative decrease in CK1α levels, normalized to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-CK1α Interaction

This protocol is to verify the this compound-dependent interaction between CRBN and CK1α.

Materials:

-

HEK293T cells (or relevant cancer cell line)

-

Plasmids for tagged proteins (e.g., FLAG-CRBN) if needed

-

This compound and MG132 (proteasome inhibitor)

-

Co-IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 in TBS)

-

Anti-CRBN antibody for IP (e.g., Abcam ab315344) or anti-FLAG antibody

-

Protein A/G magnetic beads

-

Primary Antibodies for Western Blot: anti-CK1α, anti-CRBN

-

Secondary antibodies and other Western Blot reagents

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 100 nM) and MG132 (10 µM to prevent degradation of the complex) for 4-6 hours. Include a DMSO control.

-

Lysis: Lyse cells in Co-IP buffer.

-

Pre-clearing: Incubate lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the IP antibody (e.g., anti-CRBN) overnight at 4°C.

-

Bead Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash 3-5 times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluate and input samples by Western Blot using antibodies against CK1α and CRBN. An increased CK1α signal in the this compound-treated IP sample compared to the control indicates an induced interaction.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of CK1α mediated by the CRL4CRBN complex in the presence of this compound.

Materials:

-

Recombinant proteins: E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., UBE2D3), CRL4CRBN complex, CK1α

-

Ubiquitin and Biotin-labeled Ubiquitin

-

ATP

-

Ubiquitination Reaction Buffer

-

This compound

-

Western Blot reagents or an ELISA-based detection kit (e.g., E3LITE Customizable Ubiquitin Ligase Kit)[12]

Procedure:

-

Reaction Setup: On ice, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRL4CRBN complex, and recombinant CK1α substrate in a microcentrifuge tube.

-

Compound Addition: Add this compound to the desired final concentration (e.g., 0.1 to 10 µM). Include a DMSO vehicle control and a "No ATP" control.

-

Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.

-

Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Detection: Analyze the reaction products by Western Blot. Probe with an anti-CK1α antibody. A high molecular weight smear or ladder of bands above the unmodified CK1α band in the this compound-treated lane indicates poly-ubiquitination.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation after treatment with this compound.

Materials:

-

Suspension cancer cells (e.g., MOLM-13)

-

96-well microtiter plates

-

This compound

-

MTT Reagent (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT Reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

Solubilization: For suspension cells, centrifuge the plate, carefully remove the medium, and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Mix gently and read the absorbance at 570 nm.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 or EC50 value.

Protocol 5: In Vivo Xenograft Efficacy Study

This protocol outlines a study to assess the anti-tumor activity of this compound in an AML patient-derived xenograft (PDX) model.

Materials:

-

Immunodeficient mice (e.g., NSG™-SGM3)

-

Viably cryopreserved primary AML patient cells

-

This compound formulation for injection (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement (if applicable for solid tumors)

-

Flow cytometry reagents for monitoring human CD45+ cell engraftment in peripheral blood

Procedure:

-

Model Establishment: Engraft immunodeficient mice with primary AML cells via intravenous (tail vein) injection.[14]

-

Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human leukemic cells (hCD45+).

-

Randomization and Treatment: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dose and schedule.

-

Monitoring: Monitor mice daily for clinical signs of toxicity and body weight.

-

Efficacy Assessment: The primary endpoint is overall survival. Monitor survival and plot Kaplan-Meier curves. Secondary endpoints can include changes in the percentage of leukemic cells in blood and bone marrow at the study endpoint.

-

Pharmacodynamic Analysis: At the end of the study, or in a satellite group of mice, tissues (bone marrow, spleen) can be harvested at specific time points post-dose to confirm CK1α degradation by Western Blot.[10]

Conclusion and Future Directions

This compound represents a promising therapeutic agent that exemplifies the potential of targeted protein degradation in oncology. Its ability to induce the degradation of two key cancer drivers, CK1α and IKZF2, through a single molecule offers a powerful, multi-pronged attack against cancers like AML. The quantitative data clearly demonstrates potent in vitro and in vivo activity. The provided protocols offer a robust framework for researchers to further investigate this compound and other molecular glue degraders. Future research should focus on elucidating the full spectrum of neosubstrates for this compound to understand any potential off-target effects, exploring its efficacy in other cancer types with CK1α or IKZF2 dependencies, and advancing its development toward clinical application.

References

- 1. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]

- 2. biocompare.com [biocompare.com]

- 3. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]

- 7. books.rsc.org [books.rsc.org]

- 8. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. lifesensors.com [lifesensors.com]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. Patient-Derived Acute Myeloid Leukemia Models [jax.org]

The Structural Activity Relationship of DEG-77: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEG-77 is a novel molecular glue degrader that has demonstrated significant potential in the treatment of acute myeloid leukemia (AML) and other cancers.[1][2] It functions as a dual degrader, targeting both Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α) for proteasomal degradation.[3][4] This degradation is mediated by the E3 ubiquitin ligase cereblon (CRBN), placing this compound in the class of cereblon-dependent molecular glues.[5][6] The targeted degradation of IKZF2 and CK1α leads to cell cycle arrest, myeloid differentiation, and apoptosis in cancer cells, highlighting a promising therapeutic strategy.[3][7]

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing the chemical modifications that influence its biological activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Structural Activity Relationship (SAR) of this compound and its Analogs

The development of this compound stemmed from a structure-guided design approach, originating from the lenalidomide core.[8] A key precursor, DEG-35, was identified from a library of cereblon ligands and demonstrated potent dual degradation of IKZF2 and CK1α.[9] However, DEG-35 exhibited poor pharmacokinetic properties, including a short half-life, which prompted further optimization to enhance its drug-like characteristics.[1]

This compound emerged as a more soluble and metabolically stable analog of DEG-35.[3] The key structural modification involved the replacement of the naphthalene ring in DEG-35 with a non-aromatic, sp3-hybridized carbon and oxygen-containing scaffold in this compound.[3] This change significantly improved its pharmacokinetic profile while maintaining potent dual-degrader activity.[1][3]

Key Structural Features and Their Impact on Activity:

-

Glutarimide Moiety: Essential for binding to cereblon (CRBN). Methylation of the glutarimide nitrogen abrogates CRBN binding and subsequent degradation of target proteins.[3]

-

Linker and Phenyl Ring: The connection between the glutarimide and the variable chemical scaffold is crucial for orienting the molecule within the CRBN-substrate complex.

-

Naphthamide Scaffold (in DEG-35): Provided the initial dual-degrader activity.[8]

-

Scaffold Replacement (in this compound): The introduction of a more soluble scaffold improved pharmacokinetic properties without compromising degradation potency.[3]

The following tables summarize the quantitative data for this compound and its precursor, DEG-35, highlighting the impact of structural modifications on their biological activity.

Table 1: In Vitro Degradation Activity

| Compound | Target | DC50 (nM) in MOLM-13 cells |

| This compound | IKZF2 | 15.3[4] |

| CK1α | 10[4] | |

| DEG-35 | IKZF2 | Not explicitly stated in provided results |

| CK1α | Not explicitly stated in provided results |

Table 2: In Vitro Anti-proliferative and Cytotoxic Activity

| Compound | Cell Line | Assay | IC50/EC50/GI50 (nM) |

| This compound | MOLM-13 (AML) | Anti-proliferative | EC50 = 4.0[1] |

| COV434 (Ovarian Cancer) | Growth Inhibition | GI50 = 28[1] | |

| A2780 (Ovarian Cancer) | Growth Inhibition | GI50 = 20[1] | |

| TOV-21G (Ovarian Cancer) | Growth Inhibition | GI50 = 68[1] | |

| DEG-35 | MOLM-13 (AML) | Not explicitly stated | Not explicitly stated |

Table 3: In Vivo Pharmacokinetic Properties

| Compound | Parameter | Value | Species |

| This compound | Half-life (t½) | 16.91 hours[1] | Mice |

| DEG-35 | Half-life (t½) | 3.8 minutes (in vitro, human liver microsomes)[1] | Human |

| Clearance | 361.9 µL/min/mg (in vitro, human liver microsomes)[1] | Human |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

Western Blot Analysis for Protein Degradation

Objective: To determine the degradation of target proteins (IKZF2, CK1α) in response to this compound treatment.

Materials:

-

MOLM-13 cells

-

This compound (and other test compounds)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IKZF2, anti-CK1α, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed MOLM-13 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples and load onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF2, CK1α, and GAPDH (loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Flow Cytometry for Apoptosis and Cell Differentiation

Objective: To assess the induction of apoptosis and myeloid differentiation in AML cells following treatment with this compound.

Materials:

-

MOLM-13 cells

-

This compound (and other test compounds)

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)

-

Binding Buffer

-

Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14) conjugated to fluorophores

-

Flow cytometer

Procedure for Apoptosis Assay:

-

Cell Treatment: Treat MOLM-13 cells with this compound or DMSO for the specified duration (e.g., 48 hours).

-

Cell Staining:

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Procedure for Differentiation Assay:

-

Cell Treatment: Treat MOLM-13 cells with this compound or DMSO for a longer duration to allow for differentiation (e.g., 2-4 days).

-

Cell Staining:

-

Harvest the cells and wash with PBS.

-

Incubate the cells with fluorophore-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound evaluation.

Caption: Cereblon-mediated protein degradation pathway.

References

- 1. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]

- 3. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel co-degradation CK1α and CDK7/9 PROTACs with p53 activation for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DEG-77 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEG-77 is a novel small molecule that functions as a cereblon-dependent molecular glue, inducing the degradation of two specific proteins: Ikaros Family Zinc Finger 2 (IKZF2 or Helios) and Casein Kinase 1 Alpha (CK1α).[1][2][3] By hijacking the body's natural protein disposal system, this compound marks these target proteins for destruction by the proteasome. This dual-degrader activity leads to a potent anti-proliferative effect in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML), where it can block cell growth and promote myeloid differentiation.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on AML cell lines as a primary model.

Mechanism of Action

This compound facilitates the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrates IKZF2 and CK1α. This induced proximity results in the ubiquitination of the target proteins, flagging them for degradation by the 26S proteasome. The degradation of IKZF2 and CK1α impacts downstream signaling pathways, including the p53 pathway, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | MOLM-13 (AML) | 4 nM | [4] |

| DC50 (IKZF2) | MOLM-13 (AML) | 15.3 nM | [4] |

| DC50 (CK1α) | MOLM-13 (AML) | 10 nM | [4] |

| GI50 | COV434 (Ovarian Cancer) | 28 nM | |

| GI50 | A2780 (Ovarian Cancer) | 20 nM | |

| GI50 | TOV-21G (Ovarian Cancer) | 68 nM |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 447.44 g/mol | [1] |

| Solubility in DMSO | 45 mg/mL (100.57 mM) | [1] |

| Storage (Powder) | -20°C for 3 years | [1] |

| Storage (Stock Solution in DMSO) | -80°C for 6 months, -20°C for 1 month | [1] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Appropriate cell culture medium (e.g., RPMI-1640 for MOLM-13 cells)

Protocol:

-

Stock Solution Preparation (10 mM):

-

To prepare a 10 mM stock solution, dissolve 4.47 mg of this compound powder in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. The solubility of this compound in DMSO is high (45 mg/mL), so this concentration should be readily achievable.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (DMSO alone) is added to a corresponding set of wells at the same final concentration as the highest concentration of this compound used.

-

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of AML cells, such as the MOLM-13 cell line.

Materials:

-

MOLM-13 cells (or other suitable AML cell line)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear-bottom cell culture plates

-

This compound working solutions

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)

Protocol:

-

Cell Seeding:

-

Culture MOLM-13 cells in suspension according to standard protocols.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to acclimate.

-

-

Compound Treatment:

-

Prepare a range of this compound working solutions at 2x the final desired concentrations in culture medium.

-

Add 100 µL of the 2x this compound working solutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL and dilute the compound to the final 1x concentration.

-

Include wells with cells treated with vehicle (DMSO) only, as well as untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTS/MTT Assay:

-

Following the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in the CO2 incubator, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background (medium only) wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis for IKZF2 and CK1α Degradation

This protocol allows for the direct visualization and quantification of the degradation of the target proteins IKZF2 and CK1α following treatment with this compound.

Materials:

-

MOLM-13 cells

-

Complete culture medium

-

6-well cell culture plates

-

This compound working solutions

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Protocol:

-

Cell Seeding and Treatment:

-

Seed MOLM-13 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold RIPA buffer with inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF2, CK1α, and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane thoroughly with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize the levels of IKZF2 and CK1α to the loading control.

-

Visualizations

Caption: Signaling pathway of this compound mediated protein degradation.

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for DEG-77 Treatment of MOLM-13 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MOLM-13 cell line, established from a patient with AML, is a widely used preclinical model.[1][2][3] These cells are characterized by a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[2][4] DEG-77 is a novel, potent molecular glue degrader that targets both casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2.[5][6][7] By inducing the degradation of these proteins, this compound has been shown to block cell growth, promote myeloid differentiation, and induce apoptosis in AML cells, making it a promising therapeutic candidate.[5][6][8] In MOLM-13 cells, this compound has demonstrated a potent antiproliferative effect with an EC50 of 4.0 nM.[9]

This document provides detailed protocols for determining the effective treatment concentration of this compound in MOLM-13 cells, including methods for assessing cell viability, apoptosis, and target protein degradation.

Data Presentation

Table 1: Quantitative Analysis of this compound Effects on MOLM-13 Cells

| Parameter | Value | Experimental Assay | Notes |

| EC50 | 4.0 nM | Cell Viability Assay | Effective concentration for 50% reduction in cell proliferation.[9] |

| IKZF2 Degradation (DC50) | 15.3 nM | Western Blot | Concentration for 50% degradation of IKZF2 protein.[8] |

| CK1α Degradation (DC50) | 10 nM | Western Blot | Concentration for 50% degradation of CK1α protein.[8] |

Experimental Protocols

Protocol 1: MOLM-13 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing MOLM-13 suspension cells to ensure optimal health and viability for downstream experiments.

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Serological pipettes

-

T-75 cell culture flasks

-

Centrifuge

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4]

-

Cell Thawing: Thaw a cryopreserved vial of MOLM-13 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Cell Culture: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Maintenance: Maintain the cell culture by splitting every 2-3 days to a density of approximately 0.5 x 10^6 cells/mL.[10] To split the culture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.[11] Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.

Protocol 2: Cell Viability Assay to Determine EC50

This protocol describes the use of a tetrazolium-based assay (e.g., MTT or WST-8) to measure the metabolic activity of MOLM-13 cells as an indicator of cell viability after treatment with this compound.[12]

Materials:

-

MOLM-13 cells in logarithmic growth phase

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

-

Solubilization buffer (e.g., 0.1 N HCl in anhydrous isopropanol for MTT)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed MOLM-13 cells into a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.[13]

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

-

Viability Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]

-

Formazan Solubilization: Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following this compound treatment, based on Annexin V and Propidium Iodide (PI) staining.[15][16][17]

Materials:

-

MOLM-13 cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat MOLM-13 cells with various concentrations of this compound (e.g., 10 nM, 100 nM) for 48 hours.[8] Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with ice-cold PBS.[18]

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[18] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[17]

Protocol 4: Western Blot Analysis of IKZF2 and CK1α Degradation

This protocol is used to detect the degradation of IKZF2 and CK1α proteins in MOLM-13 cells after treatment with this compound.[8][10]

Materials:

-

MOLM-13 cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-